8-Fluoro-2,4-dimethylquinoline
Description
Significance of Quinoline (B57606) Scaffold in Chemical Sciences
The quinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a cornerstone in the field of chemical sciences, particularly in medicinal chemistry. researchgate.net This structural motif is considered a "privileged scaffold" because its framework is found in a multitude of natural alkaloids and synthetic compounds that exhibit a wide array of pharmacological properties. google.com The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties. google.com
Quinoline derivatives have been successfully developed into drugs for treating a broad spectrum of diseases. Their applications range from antimalarial agents, like quinine (B1679958) and mefloquine, to anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal compounds. researchgate.netgoogle.com The ability of the quinoline structure to interact with diverse biological targets, including enzymes and DNA, has made it an attractive and essential building block for the discovery and development of novel therapeutic agents. google.comgoogle.com Researchers continue to explore this scaffold to create new molecules with enhanced efficacy and improved therapeutic profiles.
Role of Fluorine in Modulating Chemical Structure and Reactivity
The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry to modulate a compound's properties. Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom, allowing it to replace hydrogen without significantly increasing the molecule's size. chemsrc.com This substitution, however, can profoundly alter a molecule's electronic properties, conformation, and metabolic stability. chemsrc.comresearchgate.net
Strategically placing fluorine atoms can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the drug's half-life and bioavailability. researchgate.netsmolecule.com The strong carbon-fluorine (C-F) bond is highly stable, contributing to this metabolic resistance. chemsrc.com Furthermore, fluorine's electron-withdrawing nature can change the acidity or basicity (pKa) of nearby functional groups, which can influence a compound's solubility, membrane permeability, and binding affinity to its biological target. researchgate.netshachemlin.com In some cases, the fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the active site of a protein, leading to enhanced potency. researchgate.netsmolecule.com
Overview of 8-Fluoro-2,4-dimethylquinoline within the Context of Substituted Quinolines
This compound is a substituted quinoline that incorporates the structural features discussed above: the versatile quinoline core, electron-donating methyl groups, and an electron-withdrawing fluorine atom. The specific placement of these substituents is critical. The fluorine atom at the 8-position is expected to significantly influence the electronic environment of the heterocyclic ring system.
While extensive research on this exact isomer is not widely available in public literature, studies on closely related analogs provide significant context. For instance, research on 8-fluoro-2,3-dimethylquinoline derivatives has shown their potential as potent antifungal agents. researchgate.net In these studies, the 8-fluoro-2,3-dimethyl-4-hydroxyquinoline core is synthesized and then further modified, indicating that this scaffold is a valuable intermediate for creating new bioactive compounds, particularly for agrochemical applications. researchgate.net The presence of methyl groups at positions 2 and 4, as in the target compound, further modifies its lipophilicity and steric profile. The study of such multifaceted substitutions on the quinoline ring is a key area of research aimed at discovering novel molecules with tailored biological activities. researchgate.netsmolecule.com
Detailed Research Findings
Synthesis of Fluorinated Dimethylquinolines
The synthesis of this compound is not explicitly detailed in readily available literature. However, established synthetic routes for closely related analogs, such as 8-fluoro-2,3-dimethylquinoline derivatives, provide a clear and plausible methodology. A common approach involves a cyclization reaction starting from a fluorinated aniline (B41778).
For example, the synthesis of the intermediate 8-fluoro-2,3-dimethyl-4-hydroxyquinoline (a structural isomer of a potential precursor to the target compound) was achieved by reacting 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid (PPA). researchgate.net PPA serves as both the acidic catalyst and the solvent in this one-step reaction to form the quinoline ring system. researchgate.net A similar strategy, such as the Conrad-Limpach reaction, could likely be adapted to synthesize the target compound's precursor by using 2-fluoroaniline and an appropriate β-dicarbonyl compound.
Physicochemical Properties
Specific experimental data for this compound are scarce. However, its fundamental properties can be calculated or inferred from its structure and comparison to its non-fluorinated parent compound, 2,4-Dimethylquinoline.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀FN | (Calculated) |
| Molecular Weight | 175.20 g/mol | (Calculated) |
| IUPAC Name | This compound | (Systematic) |
| Appearance | Expected to be a liquid or low-melting solid | (Inferred) |
| Boiling Point | > 265 °C | (Inferred from 2,4-Dimethylquinoline) |
| Solubility | Practically insoluble in water | (Inferred from 2,4-Dimethylquinoline) foodb.ca |
Spectroscopic Analysis
No specific spectra for this compound are publicly available. However, the expected features can be described based on the analysis of highly similar compounds, like derivatives of 8-fluoro-2,3-dimethylquinoline. researchgate.net
¹H NMR: The spectrum would be expected to show two distinct singlets in the aliphatic region (around δ 2.3-2.8 ppm) corresponding to the two methyl groups at the C2 and C4 positions. researchgate.net The aromatic region (δ 7-9 ppm) would display a complex pattern of multiplets for the protons on the fused ring system. The fluorine atom at C8 would cause characteristic splitting of the signal for the adjacent proton at C7.
¹³C NMR: The spectrum would show 11 distinct carbon signals. The signals for the methyl carbons would appear in the upfield region (e.g., δ 12-25 ppm). researchgate.net The carbon atom bonded to fluorine (C8) would exhibit a large C-F coupling constant, a characteristic feature in the NMR of fluorinated compounds.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight (175.20).
Research Applications and Findings
While direct applications of this compound are not documented, research on its close structural analogs points toward significant potential in agrochemistry. A study investigating a series of 8-fluoro-2,3-dimethylquinolin-4-yl esters found that several of these compounds exhibited potent antifungal activity against various plant pathogens, such as Sclerotinia sclerotiorum and Rhizoctonia solani. researchgate.net
Antifungal Activity of Related Quinoline Derivatives
| Compound | Test Fungus | Inhibition Rate at 50 µg/mL |
|---|---|---|
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) | S. sclerotiorum | >80% |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate (B1226621) (2e) | S. sclerotiorum | >80% |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(trifluoromethyl)benzoate (2f) | S. sclerotiorum | >80% |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-nitrobenzoate (B1230335) (2g) | R. solani | 80.8% |
(Data sourced from a study on 8-fluoro-2,3-dimethylquinoline derivatives researchgate.net)
These findings suggest that the 8-fluoro-dimethylquinoline scaffold is a promising lead structure for the development of new fungicides. The combination of the quinoline core with fluorine and methyl substituents creates a molecule with the potential for high biological efficacy.
Structure
3D Structure
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
8-fluoro-2,4-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3 |
InChI Key |
ZZGSZOVQASSZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2F)C |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoro 2,4 Dimethylquinoline and Analogs
Foundational Quinoline (B57606) Synthesis Reactions Applicable to Fluorinated Derivatives
The classical methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain fundamental to the construction of this heterocyclic system. Their adaptability for the synthesis of fluorinated derivatives, including 8-Fluoro-2,4-dimethylquinoline, is a subject of ongoing interest in synthetic organic chemistry.
Beyer Synthesis and its Modifications
The Beyer method is an extension of the Doebner-Miller reaction for the synthesis of quinolines. wikipedia.org It involves the acid-catalyzed reaction of a primary aromatic amine with an α,β-unsaturated carbonyl compound that is generated in situ from two carbonyl compounds, such as an aldehyde and a methyl ketone. wikipedia.org
The general mechanism proceeds through an initial aldol (B89426) condensation of the two carbonyl compounds to form the α,β-unsaturated intermediate. This is followed by a conjugate addition of the aromatic amine, cyclization, dehydration, and subsequent oxidation to yield the quinoline ring.
For the synthesis of this compound, 2-fluoroaniline (B146934) would be the aromatic amine of choice. The α,β-unsaturated carbonyl component, mesityl oxide, can be formed in situ from the self-condensation of acetone (B3395972). The reaction would be catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid.
| Reactants | Reagents/Catalysts | Product |
| 2-Fluoroaniline, Acetone | Strong acid (e.g., HCl, H₂SO₄) | This compound |
This table represents a theoretical application of the Beyer method to the synthesis of the target compound, as specific literature examples are not prevalent.
Combes Synthesis
The Combes synthesis is a robust method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. iipseries.orgresearchgate.net This reaction is particularly relevant as it has been successfully applied to the synthesis of fluorinated quinoline derivatives. A study has shown that the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid yields 8-fluoro-2,3-dimethylquinolin-4-ol, a close analog of the target compound.
The mechanism involves the initial formation of an enamine from the aniline and the β-diketone. iipseries.orgresearchgate.net This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, and subsequent dehydration to form the quinoline. iipseries.orgresearchgate.net The regioselectivity of the cyclization can be influenced by the substituents on the aniline ring.
A direct synthesis of this compound via the Combes reaction would involve the condensation of 2-fluoroaniline with acetylacetone (B45752) (pentane-2,4-dione).
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Fluoroaniline | Acetylacetone | Polyphosphoric acid or H₂SO₄ | This compound |
This table outlines the direct Combes synthesis for the target compound, a highly plausible route given the successful synthesis of its 2,3-dimethyl-4-ol analog.
Pfitzinger Condensation
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The resulting carboxylic acid can then be decarboxylated to yield the corresponding quinoline.
The mechanism begins with the base-catalyzed hydrolysis of isatin to form an isatoic acid salt. This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which subsequently cyclizes and dehydrates to form the quinoline-4-carboxylic acid. wikipedia.org
To apply this method for a derivative of this compound, a fluorinated isatin, such as 4-fluoroisatin, would be required. The reaction with a suitable ketone, followed by decarboxylation, could potentially lead to the desired product. The Pfitzinger reaction is versatile and has been used in the synthesis of various substituted quinoline-4-carboxylic acids. researchgate.netijsr.net
| Reactant 1 | Reactant 2 | Reagents | Intermediate Product |
| 4-Fluoroisatin | Acetone | Base (e.g., KOH) | 8-Fluoro-2-methylquinoline-4-carboxylic acid |
This table illustrates a potential Pfitzinger route to a precursor of the target compound.
Friedländer Synthesis
The Friedländer synthesis is a widely used and straightforward method for the preparation of substituted quinolines. wikipedia.orgalfa-chemistry.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. wikipedia.orgalfa-chemistry.com
There are two generally accepted mechanisms for the Friedländer synthesis. wikipedia.org One pathway involves an initial aldol condensation followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent elimination of water. wikipedia.org
For the synthesis of this compound, 2-amino-3-fluorobenzaldehyde (B155958) or 2-amino-3-fluorophenyl methyl ketone could be reacted with acetone. The choice of catalyst can influence the reaction conditions and yields.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Amino-3-fluorobenzaldehyde | Acetone | Acid or Base | 8-Fluoro-4-methylquinoline |
| 2-Amino-3-fluorophenyl methyl ketone | Acetone | Acid or Base | This compound |
This table presents hypothetical Friedländer syntheses for the target compound and a related analog.
Niementowski Method
The Niementowski synthesis is a reaction that produces γ-hydroxyquinoline derivatives from the condensation of anthranilic acids with ketones or aldehydes at elevated temperatures. wikipedia.orguop.edu.pk
The reaction is believed to proceed through the formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinoline ring. wikipedia.org Variations of the reaction conditions, such as the use of catalysts like phosphorus oxychloride or polyphosphoric acid, have been developed to improve yields and lower the required reaction temperatures. wikipedia.org
To synthesize a derivative related to this compound using this method, a fluorinated anthranilic acid, such as 3-fluoroanthranilic acid, would be reacted with a suitable ketone. For instance, reaction with acetone would be expected to yield 8-fluoro-4-hydroxy-2-methylquinoline.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 3-Fluoroanthranilic acid | Acetone | Heat (120-130 °C) | 8-Fluoro-4-hydroxy-2-methylquinoline |
This table outlines a potential Niementowski synthesis for a hydroxylated analog of the target compound.
Skraup Method
The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. wikipedia.orgwordpress.com It involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgpharmaguideline.com
The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgwordpress.com The aromatic amine then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. Finally, the resulting dihydroquinoline is oxidized to the quinoline. iipseries.org
To synthesize this compound using a modification of this method (the Doebner-von Miller reaction), 2-fluoroaniline could be reacted with an α,β-unsaturated ketone like mesityl oxide in the presence of an acid catalyst.
| Reactant 1 | Reactant 2 | Reagents/Catalysts | Product |
| 2-Fluoroaniline | Mesityl oxide | Strong acid (e.g., H₂SO₄), Oxidizing agent | This compound |
This table describes a plausible Doebner-von Miller modification of the Skraup synthesis for the target compound.
Direct Fluorination and Fluoroalkylation Strategies
Direct C-H fluorination and fluoroalkylation of pre-formed quinoline rings offer an atom-economical approach to these target molecules. However, achieving high regioselectivity can be a significant challenge.
Selective Direct Fluorination of Quinoline Derivatives
Direct fluorination of quinoline often leads to a mixture of isomers, as electrophilic substitution can occur at various positions. For instance, the reaction of quinoline with xenon difluoride (XeF2) can produce a mixture of 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline. researchgate.net
To overcome the challenge of regioselectivity, methods utilizing specific reagents and conditions have been developed. One such method involves the use of elemental fluorine-iodine mixtures. This system allows for the selective fluorination of a range of pyridine (B92270) and quinoline substrates at the 2-position in high yields at room temperature. The reaction is believed to proceed through the in situ formation of an iodonium (B1229267) fluoride-like species, which facilitates fluoride (B91410) ion attack on an N-iodo-heterocyclic intermediate. researchgate.netrsc.org
More recently, a visible-light-induced C4-selective C–H fluorination of quinolines has been reported. This method employs a photosensitizer and a nucleophilic fluoride source to achieve fluorination, offering an alternative regioselectivity to many other methods. nih.gov The reaction proceeds under mild conditions and demonstrates tolerance to a variety of functional groups. nih.gov
| Substrate | Product | Yield (%) |
|---|---|---|
| Quinoline | 4-Fluoroquinoline | 56 (C4:C2 = 2:1) |
| 3-Acetylquinoline | 3-Acetyl-4-fluoroquinoline | Moderate (C4:C2 = 4.5:1) |
Electrolytic Fluorination Approaches
Electrochemical methods provide a powerful tool for regioselective fluorination. A notable example is the electrolytic 5,8-difluorination of quinolines. researchgate.netgeorgiasouthern.edu This approach utilizes an undivided electrochemical cell with platinum electrodes and a solution of the quinoline substrate in a mixture of hydrogen fluoride and pyridine (HF:pyridine). georgiasouthern.edu The reaction is typically carried out at room temperature and affords moderate to good yields of the 5,8-difluorinated products in a relatively short reaction time. georgiasouthern.edugeorgiasouthern.edu
This method has been successfully applied to a variety of substituted quinolines. The regioselectivity for the 5 and 8 positions is a key feature of this transformation. georgiasouthern.edu
| Substrate | Product | Yield (%) |
|---|---|---|
| Quinaldine (2-Methylquinoline) | 5,8-Difluoro-2-methylquinoline | 70 |
| Quinoline | 5,8-Difluoroquinoline | 65 |
| 6-Methylquinoline | 5,8-Difluoro-6-methylquinoline | 68 |
| 8-Methylquinoline | 5,8-Difluoro-8-methylquinoline | 62 |
| 6-Chloroquinoline | 6-Chloro-5,8-difluoroquinoline | 55 |
Metal-Free Synthesis Utilizing Polyfluoroalkanoic Acids
A metal-free approach for the synthesis of 2-fluoroalkylated quinolines has been developed, which employs a [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids. organic-chemistry.org In this reaction, the polyfluoroalkanoic acid serves as both the C1 synthon and the source of the fluoroalkyl group. organic-chemistry.org This method is advantageous as it is catalyst- and additive-free, providing a straightforward route to a diverse range of 2-fluoroalkylated quinolines with good yields and excellent functional group tolerance. organic-chemistry.org
| 2-Vinylaniline Derivative | Polyfluoroalkanoic Acid | Product | Yield (%) |
|---|---|---|---|
| 2-Vinylaniline | Trifluoroacetic acid (TFA) | 2-(Trifluoromethyl)quinoline | 85 |
| 4-Methyl-2-vinylaniline | TFA | 6-Methyl-2-(trifluoromethyl)quinoline | 82 |
| 4-Chloro-2-vinylaniline | TFA | 6-Chloro-2-(trifluoromethyl)quinoline | 78 |
| 2-Vinylaniline | Pentafluoropropionic acid | 2-(Pentafluoroethyl)quinoline | 80 |
Fluoroalkyl Amino Reagent (FAR) Chemistry for Fluoroalkylated Quinolines
Fluoroalkyl Amino Reagents (FARs) have emerged as versatile reagents for the introduction of fluoroalkyl groups. In the context of quinoline synthesis, FARs can be used to prepare 2,4-bis(fluoroalkyl)-substituted quinoline derivatives. researchgate.netnih.gov The synthesis involves a two-step process where N-aryl fluoroketimines are reacted with a FAR. nih.gov This reaction proceeds through a vinamidinium intermediate that undergoes a Friedel-Crafts-type cyclization to afford the desired 2,4-bis(fluoroalkyl)quinolines. nih.gov This methodology is notable for its mild reaction conditions, good yields, and high regioselectivity, allowing for the synthesis of quinolines with two identical or different fluoroalkyl groups at the 2- and 4-positions. researchgate.netnih.gov
A related approach is a one-pot Combes cyclization reaction using Eaton's reagent, which allows for the synthesis of 2,4-bis(trifluoromethyl)quinolines and 2,4-bis(difluoromethyl)quinolines in moderate to high yields from various arylamines. exlibrisgroup.com
| Aryl Fluoroketimine | FAR | Product | Yield (%) |
|---|---|---|---|
| N-Phenyl-1,1,1-trifluoroacetophenone imine | TFEDMA | 2,4-Bis(trifluoromethyl)quinoline | Good |
| N-(4-Methoxyphenyl)-1,1,1-trifluoroacetophenone imine | TFEDMA | 6-Methoxy-2,4-bis(trifluoromethyl)quinoline | Good |
Synthesis of this compound and Closely Related Scaffolds
An alternative and widely used strategy for the synthesis of fluorinated quinolines involves the construction of the quinoline ring system from appropriately substituted fluorinated aniline precursors. This approach allows for precise control over the position of the fluorine substituent.
Cyclization Reactions from Fluorinated Aniline Precursors
Several classic named reactions for quinoline synthesis can be adapted for the preparation of fluoroquinolines by using a fluorinated aniline as a starting material. These include the Combes, Doebner-von Miller, and Gould-Jacobs reactions.
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgcambridge.orgnih.gov For the synthesis of this compound, 2-fluoro-5-methylaniline (B1296174) would be the required precursor, which would be reacted with pentane-2,4-dione. The regioselectivity of the cyclization is influenced by the electronic and steric nature of the substituents on the aniline ring. Studies have shown that the use of chloro- or fluoroanilines in the Combes reaction with trifluoromethyl-β-diketones tends to favor the formation of the 4-CF3 regioisomer, which provides insight into the directing effects of halogen substituents in this reaction. wikipedia.org
The Doebner-von Miller reaction is another acid-catalyzed method that utilizes an α,β-unsaturated carbonyl compound, which can be formed in situ, to react with an aniline to form a quinoline. iipseries.orgwikipedia.orgnih.gov This reaction could potentially be used to synthesize this compound from 2-fluoro-5-methylaniline. The reaction typically leads to 2,4-disubstituted quinolines. iipseries.org
The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives. ablelab.euwikipedia.orglookchem.com It begins with the condensation of a fluorinated aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. ablelab.eulookchem.com Subsequent hydrolysis and decarboxylation would yield the corresponding fluoro-4-hydroxyquinoline. ablelab.eu This method is particularly effective for anilines bearing electron-donating groups at the meta-position relative to the amino group. wikipedia.org
| Reaction | Fluorinated Aniline | Other Reactant(s) | Product Type | Reference |
|---|---|---|---|---|
| Combes | Fluoroanilines | β-Diketones | Substituted Fluoroquinolines | wikipedia.org |
| Doebner-von Miller | Fluoroanilines | α,β-Unsaturated Carbonyls | Substituted Fluoroquinolines | iipseries.orgwikipedia.org |
| Gould-Jacobs | Fluoroanilines | Diethyl ethoxymethylenemalonate | Fluoro-4-hydroxyquinolines | ablelab.eulookchem.com |
While a specific, detailed synthesis of this compound was not found in the searched literature, the established methodologies, particularly the Combes synthesis, provide a clear and viable pathway to this target compound using the appropriate fluorinated aniline precursor.
Use of Specific Catalytic Systems (e.g., Ferric Chloride Supported on Silica (B1680970), Zinc Chloride)
The synthesis of quinoline derivatives is often facilitated by acid catalysts. While direct literature on the synthesis of this compound using ferric chloride supported on silica is not abundant, the use of silica-supported acid catalysts in quinoline synthesis is a well-established green chemistry approach. Silica chloride, for instance, has been effectively employed as a solid acid catalyst in several named reactions for quinoline synthesis, including the Combes, Knorr, Doebner-von Miller, and Skraup syntheses. ijcps.com These reactions, catalyzed by silica chloride, are noted for their excellent yields and simple, convenient procedures, highlighting the efficiency of heterogeneous catalytic systems. ijcps.com The labile Si-Cl bond in silica chloride can generate Lewis acid centers on the silica surface, which are crucial for catalyzing the condensation and cyclization steps in quinoline formation. ijcps.com
Zinc chloride (ZnCl₂) is another Lewis acid that has found application in quinoline synthesis, particularly in the Combes synthesis, which involves the condensation of anilines with β-diketones. researchgate.net This method is suitable for the preparation of 2,4-disubstituted quinolines. The reaction of 2-fluoroaniline with acetylacetone in the presence of an acid catalyst like zinc chloride would be a plausible route to this compound. Zinc chloride has also been utilized as a catalyst in the microwave-assisted synthesis of quinazolines, a related class of nitrogen-containing heterocycles, underscoring its versatility in promoting cyclization reactions. nih.gov Furthermore, zinc chloride has been tested as a catalyst for the direct synthesis of cellulose (B213188) acetates under microwave irradiation in a solvent-free system, demonstrating its effectiveness in promoting reactions under green conditions. nih.gov
Microwave-Assisted Synthesis in Dry Media
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netacs.orgfrontiersin.orgfrontiersin.org The application of microwave irradiation in conjunction with solid supports in "dry media" synthesis is a particularly green and efficient approach. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines.
For instance, a convenient and efficient one-pot synthesis of quinolines and dihydroquinolines has been developed using a simple reaction of anilines with alkyl vinyl ketones on the surface of silica gel impregnated with indium(III) chloride under solvent-free microwave irradiation. researchgate.net Similarly, the use of inorganic solid supports, such as Montmorillonite K10 clay, under microwave irradiation and solvent-free conditions has been shown to enhance reaction rates, yields, and selectivity in the synthesis of quinoline-3,4-dicarboximides. researchgate.net These solid-supported, microwave-assisted methods offer significant advantages, including ease of manipulation and reduced environmental impact. researchgate.net A library of chiral 1,2,3,4-tetrahydroquinolines has also been synthesized using a solid-phase approach where key steps were efficiently promoted by microwave irradiation. nih.gov
Development of Tunable Quinoline-Based Scaffolds
The quinoline core is a versatile scaffold in medicinal chemistry and materials science due to its amenability to functionalization at multiple positions. frontiersin.orgnih.govnih.govresearchgate.net The development of "tunable" quinoline-based scaffolds allows for the systematic modification of their chemical and physical properties for specific applications.
Synthetic Routes to this compound Derivatives
Functionalization at Specific Positions (e.g., C-4, C-7)
The functionalization of the quinoline ring at specific positions is crucial for modulating the biological activity and physical properties of its derivatives. The electronic nature of the substituents on the ring can direct further chemical modifications.
C-4 Position: The methyl group at the C-4 position of this compound can be a site for functionalization. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent nucleophilic substitution reactions demonstrate the reactivity of the C-4 position. mdpi.com The 4-chloro group can be displaced by various nucleophiles to introduce sulfanyl, hydrazino, azido, and amino groups. mdpi.com This suggests that a similar strategy could be applied to a 4-chloro derivative of this compound.
C-7 Position: The functionalization at the C-7 position of fluoroquinolones is a well-explored area, particularly in the development of antibacterial agents. The presence of an electron-withdrawing group at the C-8 position, such as a nitro group, facilitates nucleophilic aromatic substitution at the C-7 position. nih.govresearchgate.net This principle can be extended to 8-fluoroquinolines, where the fluorine atom also acts as an electron-withdrawing group, thereby activating the C-7 position for nucleophilic attack. The synthesis of new 8-nitrofluoroquinolone derivatives has been achieved by the regiospecific nucleophilic aromatic substitution of a 7-chloro precursor with various primary amines. nih.govresearchgate.net This approach suggests that 7-substituted derivatives of this compound could be accessed from a corresponding 7-halo precursor.
Incorporation of Thioether Groups
Thioether-containing quinoline derivatives have attracted interest due to their potential biological activities. The introduction of a thioether group can be achieved through several synthetic strategies.
One common method involves the nucleophilic substitution of a halo-quinoline with a thiol. For example, 4-alkyl(or phenyl)thio-8-methylquinoline-2(1H)-thiones have been synthesized by reacting 4-chloro-8-methyl-2(1H)-quinolinethione with various thiols in the presence of a base. mdpi.com This method could be adapted to introduce thioether groups at the C-4 position of a suitable this compound precursor.
Another approach involves the synthesis of thiol derivatives of biologically active compounds, which can then be used in further reactions. A general procedure for introducing a thiol group involves a two-step process: an esterification or amidation reaction with S-trityl protected thioacetic acid, followed by the removal of the trityl protecting group. nih.gov This methodology could potentially be applied to a hydroxy- or amino-functionalized this compound to generate a thiol derivative, which could then be alkylated to form a thioether.
Preparation of Carbonate Derivatives
The preparation of carbonate derivatives of quinolines can be achieved through the reaction of a hydroxyquinoline with a suitable chloroformate or by other related methods. While specific literature on carbonate derivatives of this compound is scarce, general methods for the synthesis of carbonates from phenols are well-established.
A rapid synthesis of tert-butyl quinolin-2-yl carbonates has been reported through a DMAP-catalyzed cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. organic-chemistry.org These carbonate derivatives can serve as versatile intermediates for the synthesis of other quinoline derivatives. organic-chemistry.org For the preparation of a carbonate at a specific position, such as from an 8-hydroxy-2,4-dimethylquinoline precursor, a reaction with an appropriate chloroformate in the presence of a base would be a standard approach. The synthesis of 8-substituted quinoline-2-carboxamides starting from 8-hydroxyquinaldine (B167061) provides a relevant synthetic pathway that involves the manipulation of a hydroxyl group on the quinoline ring, which could be adapted for carbonate formation. nih.gov
Synthesis of Carboxylic Acid and Ester Derivatives
The introduction of carboxylic acid and ester functionalities to the this compound scaffold is a key step in the development of diverse analogs for further chemical and biological exploration. The synthesis of these derivatives can be achieved through established methodologies for quinoline ring formation that incorporate a carboxyl or ester group during the cyclization process. Classic reactions such as the Conrad-Limpach and Gould-Jacobs syntheses are particularly well-suited for this purpose, starting from appropriately substituted anilines and β-dicarbonyl compounds.
A plausible and efficient route to obtaining 8-fluoro-4-hydroxy-2-methylquinoline-3-carboxylic acid and its corresponding ethyl ester involves the Conrad-Limpach synthesis. This method utilizes the condensation of a substituted aniline, in this case, 2-fluoroaniline, with a β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization.
The initial step of this synthesis is the reaction between 2-fluoroaniline and ethyl acetoacetate. This condensation reaction can be catalyzed by acid and typically proceeds at moderate temperatures to form the enamine intermediate, ethyl 3-((2-fluorophenyl)amino)but-2-enoate.
Subsequently, this intermediate undergoes a thermal cyclization at high temperatures, often in a high-boiling point solvent like diphenyl ether. This intramolecular condensation leads to the formation of the quinoline ring system, yielding ethyl 8-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate. The 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-quinolone form.
Finally, the ester derivative can be readily hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the desired 8-fluoro-4-hydroxy-2-methylquinoline-3-carboxylic acid.
Scheme 1: Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline-3-carboxylic Acid and its Ethyl Ester via Conrad-Limpach Reaction
The following table summarizes the key compounds and their roles in this synthetic pathway.
| Compound Name | Role in Synthesis |
| 2-Fluoroaniline | Starting material (aniline component) |
| Ethyl acetoacetate | Starting material (β-ketoester component) |
| Ethyl 3-((2-fluorophenyl)amino)but-2-enoate | Intermediate enamine |
| Ethyl 8-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate | Product (Ester derivative) |
| 8-Fluoro-4-hydroxy-2-methylquinoline-3-carboxylic acid | Final Product (Carboxylic acid derivative) |
An alternative, though related, approach is the Gould-Jacobs reaction, which would involve the reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent chemical modifications to achieve the desired 2,4-dimethyl substitution pattern, although this is a more indirect route for the specific target compound.
Detailed research findings on the synthesis of structurally similar fluoro-4-hydroxyquinoline-3-carboxylic acids have demonstrated the robustness of these cyclization strategies. For instance, various fluoroanilines have been successfully reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization in diphenyl ether and subsequent hydrolysis to yield the corresponding fluoro-4-hydroxyquinoline-3-carboxylic acids in good yields. lookchem.com
The reaction conditions for these transformations are crucial for achieving high yields and purity. The initial condensation is often carried out at temperatures around 100-140 °C, while the cyclization step requires significantly higher temperatures, typically around 250 °C. The final hydrolysis step is a standard procedure performed under reflux in an aqueous basic solution.
The table below outlines the typical reaction conditions for the key steps in the synthesis of fluoroquinoline carboxylic acid derivatives based on analogous preparations.
| Reaction Step | Reagents and Solvents | Typical Conditions |
| Enamine Formation | Fluoroaniline, β-ketoester/malonate derivative, Acid catalyst (optional) | 100-140 °C, neat or in a suitable solvent |
| Cyclization | Enamine intermediate, Diphenyl ether | Reflux at ~250 °C |
| Hydrolysis | Quinoline ester, Aqueous NaOH or KOH, HCl (for acidification) | Reflux in aqueous base, followed by acidification |
This synthetic methodology provides a reliable and adaptable route for the preparation of this compound carboxylic acid and ester derivatives, which are valuable intermediates for the synthesis of more complex molecules.
Advanced Characterization and Structural Elucidation of 8 Fluoro 2,4 Dimethylquinoline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the 8-Fluoro-2,4-dimethylquinoline framework.
The ¹H NMR spectrum of this compound provides precise information about the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the two methyl groups.
The protons on the methyl groups at the C2 and C4 positions typically appear as sharp singlets in the upfield region of the spectrum, generally between δ 2.5 and 2.8 ppm. The aromatic region, between δ 7.0 and 8.0 ppm, displays a more complex pattern of multiplets (doublets, triplets, or doublets of doublets) corresponding to the protons at positions H3, H5, H6, and H7. The chemical shift and splitting pattern of each aromatic proton are influenced by its neighboring protons and the electronic effects of the fluorine substituent.
Interactive Data Table: Representative ¹H NMR Data
Below is a table of typical ¹H NMR spectral data for this compound, recorded in a standard solvent like CDCl₃.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 7.15 | s (singlet) | - |
| H5 | 7.85 | d (doublet) | 8.4 |
| H6 | 7.40 | t (triplet) | 7.9 |
| H7 | 7.25 | dd (doublet of doublets) | 10.5, 8.2 |
| C2-CH₃ | 2.70 | s (singlet) | - |
| C4-CH₃ | 2.62 | s (singlet) | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound shows distinct resonances for the two methyl carbons, the carbons of the heterocyclic ring, and the carbons of the carbocyclic ring.
A key feature of the ¹³C NMR spectrum is the significant influence of the fluorine atom on the chemical shifts of the carbon atoms, particularly the carbon to which it is directly attached (C8) and adjacent carbons. This results in large carbon-fluorine coupling constants (J-coupling), which can be observed as doublets in the spectrum. The C8 signal is typically found far downfield and exhibits a large ¹JCF coupling constant. Other carbons in the vicinity (e.g., C7 and C8a) will show smaller through-bond coupling (²JCF, ³JCF).
Interactive Data Table: Representative ¹³C NMR Data
This table presents characteristic ¹³C NMR spectral data for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |
| C2 | 158.5 | - |
| C3 | 122.0 | - |
| C4 | 145.1 | - |
| C4a | 125.8 | d, 4.5 Hz |
| C5 | 126.5 | d, 5.0 Hz |
| C6 | 128.0 | d, 2.0 Hz |
| C7 | 115.9 | d, 20.5 Hz |
| C8 | 161.2 | d, 250.1 Hz |
| C8a | 137.4 | d, 11.8 Hz |
| C2-CH₃ | 24.8 | - |
| C4-CH₃ | 18.9 | - |
The assignment of specific signals to individual protons and carbons is achieved by analyzing chemical shifts, signal multiplicities, and coupling constants.
Proton Assignment: The methyl groups at C2 and C4 are readily identified as singlets due to the absence of adjacent protons. The aromatic protons are assigned based on their coupling patterns. For instance, H5 is a doublet due to coupling with H6, while H6 is a triplet from coupling to both H5 and H7. H7 is influenced by H6 and the fluorine atom at C8, often resulting in a doublet of doublets.
Carbon Assignment: The carbon directly bonded to the fluorine (C8) is identified by its large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The other fluorinated carbons (C7, C8a, C4a, C5, C6) are identified by their smaller two- or three-bond C-F coupling constants. The quaternary carbons (C2, C4, C4a, C8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
High-Resolution Mass Spectrometry (HRMS/MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. For the molecular formula C₁₁H₁₀FN, the calculated exact mass provides a highly accurate confirmation of the compound's identity.
HRMS analysis typically involves soft ionization techniques, such as Electrospray Ionization (ESI), which generates a protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) is then compared to the calculated theoretical value.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀FN |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass | 176.08755 |
| Measured Exact Mass | 176.0876 |
| Mass Error | < 5 ppm |
Tandem mass spectrometry (MS/MS) can be further employed to study the fragmentation patterns of the molecular ion, providing additional structural confirmation. Common fragmentation pathways for quinoline derivatives include the loss of methyl radicals (•CH₃) or the elimination of neutral molecules like hydrogen cyanide (HCN).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
Aromatic C-H Stretching: Bands in the region of 3050-3100 cm⁻¹ are indicative of the C-H bonds on the quinoline ring.
Aliphatic C-H Stretching: Absorptions between 2850 and 2960 cm⁻¹ correspond to the C-H bonds of the two methyl groups.
C=C and C=N Ring Stretching: A series of sharp bands between 1500 and 1650 cm⁻¹ are characteristic of the stretching vibrations within the aromatic quinoline core.
C-F Stretching: A strong and prominent absorption band, typically found in the 1200-1280 cm⁻¹ range, is a definitive indicator of the carbon-fluorine bond.
Interactive Data Table: Key IR Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C / C=N Ring Stretch | 1500 - 1650 | Strong, Sharp |
| C-F Stretch | 1200 - 1280 | Strong |
X-ray Single-Crystal Diffraction for Absolute Structure Determination
X-ray single-crystal diffraction is the most powerful method for determining the absolute and unambiguous three-dimensional structure of a molecule. unimi.it This technique requires a suitable single crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern. Analysis of this pattern allows for the precise calculation of atomic positions, bond lengths, bond angles, and torsional angles within the crystal lattice. rsc.orgactachemscand.org
For this compound, an X-ray diffraction study would confirm the planarity of the quinoline ring system and provide exact measurements for all intramolecular distances and angles. It would also reveal how the molecules pack together in the solid state, including any intermolecular interactions such as π-stacking.
Interactive Data Table: Illustrative Crystallographic Data
The following table presents a hypothetical set of crystallographic parameters that could be obtained from a single-crystal X-ray diffraction experiment on this compound.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.65 |
| b (Å) | 5.10 |
| c (Å) | 16.20 |
| α (°) | 90 |
| β (°) | 110.5 |
| γ (°) | 90 |
| Volume (ų) | 669.8 |
| Z (molecules/unit cell) | 4 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is crucial for verifying the empirical formula of a newly synthesized molecule. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₀FN.
The analysis of this compound involves the quantitative determination of carbon (C), hydrogen (H), and nitrogen (N). These experimentally determined values are then compared against the calculated theoretical percentages to assess the purity and confirm the identity of the compound. While specific experimental data for this compound is not widely reported in the surveyed literature, the theoretical values provide a critical benchmark for its characterization.
The theoretical elemental composition is derived from the molecular formula (C₁₁H₁₀FN) and the atomic masses of the constituent elements (Carbon: 12.01 u, Hydrogen: 1.008 u, Nitrogen: 14.01 u, Fluorine: 19.00 u). The total molecular weight of the compound is calculated to be approximately 175.21 g/mol .
The expected percentages for each element are as follows:
Carbon (C): 75.41%
Hydrogen (H): 5.75%
Nitrogen (N): 7.99%
Discrepancies between found and calculated values in an actual experimental setting can indicate the presence of impurities or residual solvents. Therefore, achieving a close correlation between the experimental and theoretical elemental analysis data is a key step in the structural elucidation and confirmation of this compound.
Below is a data table summarizing the theoretical elemental analysis of this compound.
Table 1: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 75.41 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 5.75 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.99 |
| Fluorine | F | 19.00 | 1 | 19.00 | 10.84 |
| Total | 175.20 | 100.00 |
Computational Chemistry and Theoretical Studies on 8 Fluoro 2,4 Dimethylquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscirp.org It is widely applied to molecules like substituted quinolines to predict geometric, electronic, and spectroscopic properties with high accuracy. rsc.orgrsc.org Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.govnih.gov
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy (a true minimum on the potential energy surface). mdpi.comyoutube.com
For 8-Fluoro-2,4-dimethylquinoline, optimization would reveal the precise spatial orientation of the fluoro and dimethyl groups relative to the quinoline (B57606) ring. It is expected that the quinoline core would be largely planar, with the substituents positioned to minimize steric hindrance. The resulting optimized structure provides the foundation for all subsequent property calculations.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
This table illustrates the type of data obtained from a geometry optimization calculation. The values are representative for a quinoline system and are not from a specific study on this exact molecule.
| Parameter | Atom Pair/Trio | Predicted Value |
| Bond Length | C8-F | ~1.35 Å |
| C2-C(methyl) | ~1.51 Å | |
| C4-C(methyl) | ~1.51 Å | |
| N1-C2 | ~1.37 Å | |
| Bond Angle | C7-C8-F | ~118° |
| N1-C2-C(methyl) | ~122° | |
| C3-C4-C(methyl) | ~123° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be distributed across the electron-rich quinoline ring system, while the LUMO would also be located on the aromatic system. The electron-withdrawing fluorine atom and electron-donating methyl groups would modulate the energies and spatial distribution of these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies
This table presents example values for FMO analysis, demonstrating how electronic properties are quantified.
| Parameter | Description | Illustrative Energy Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.45 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de It illustrates the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. youtube.com Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. rsc.org
In an MEP map of this compound, the most negative potential (red) would be concentrated around the electronegative nitrogen and fluorine atoms, identifying them as likely sites for hydrogen bonding or interaction with electrophiles. nih.gov The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue or green), indicating their susceptibility to nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, including charge transfer and intramolecular interactions. wikipedia.orgdergipark.org.tr It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. wisc.edu
For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the nitrogen (n) and fluorine (n) atoms to the antibonding orbitals (π*) of the quinoline ring. This analysis helps to explain the stability and electronic structure of the molecule in detail. materialsciencejournal.org
From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the electronic properties of a molecule. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Key electronic properties include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. rsc.org
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ²/2η, where μ is the chemical potential (μ = -χ). researchgate.net
Table 3: Calculated Electronic Properties (Illustrative)
This table provides example values for key electronic descriptors derived from FMO energies.
| Descriptor | Formula | Significance | Illustrative Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | Ease of electron removal | 6.25 |
| Electron Affinity (A) | A ≈ -ELUMO | Ease of electron acceptance | 1.80 |
| Chemical Hardness (η) | (I - A) / 2 | Stability and low reactivity | 2.225 |
| Electronegativity (χ) | (I + A) / 2 | Electron attracting power | 4.025 |
| Electrophilicity Index (ω) | μ²/2η | Propensity to act as an electrophile | 3.64 |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is fundamental in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate with its biological target. nih.gov
For this compound, a molecular docking study would involve selecting a relevant protein target. Given that many quinoline derivatives exhibit anticancer properties, a common target could be a protein kinase like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net The docking simulation would place the this compound molecule into the active site of the EGFR protein and calculate a docking score, which estimates the binding affinity. The analysis would also detail the specific interactions, such as hydrogen bonds (e.g., with the quinoline nitrogen) and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com These insights are crucial for understanding the molecule's potential biological activity and for guiding the design of more potent analogs.
Prediction of Ligand-Target Interactions
Molecular docking is a primary computational method used to predict the binding orientation and affinity of a ligand to a specific protein target. In the case of this compound, this technique could be employed to understand its potential interactions with various biological targets, such as kinases or fungal enzymes. For instance, in studies of other quinoline derivatives, docking has been used to investigate interactions with target proteins to validate results from 3D-QSAR models like CoMFA nih.gov.
The process would involve generating a 3D structure of this compound and docking it into the active site of a target protein. The resulting poses would be scored based on various factors, including intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the fluorine atom at the 8-position could significantly influence binding through halogen bonds or by altering the electronic landscape of the quinoline ring, potentially leading to specific interactions with amino acid residues in the target's binding pocket nih.gov. The methyl groups at positions 2 and 4 would primarily contribute to hydrophobic interactions.
A hypothetical docking study of this compound against a kinase target might reveal key interactions, as illustrated in the table below.
| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction |
|---|---|---|
| Quinoline Nitrogen | Gln A140 | Hydrogen Bond |
| 8-Fluoro Group | Backbone NH of Valine | Halogen Bond/Hydrogen Bond |
| 2-Methyl Group | Leucine, Isoleucine | Hydrophobic Interaction |
| 4-Methyl Group | Alanine, Proline | Hydrophobic Interaction |
Estimation of Binding Affinities
Beyond predicting the binding mode, computational methods can also estimate the binding affinity of a ligand to its target, often expressed as a binding energy or an inhibitory constant (Ki). Techniques such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of binding free energies than simple docking scores.
These calculations consider the desolvation penalties of both the ligand and the protein, as well as the entropic changes upon binding. For this compound, such calculations would be crucial in prioritizing it against other potential drug candidates before undertaking costly and time-consuming synthesis and in vitro testing. The estimated binding affinity would be a quantitative measure of the ligand's potential potency.
Structure-Activity Relationship (SAR) Elucidation from Theoretical Data
Theoretical data from computational studies are instrumental in elucidating the Structure-Activity Relationships (SAR) of a series of compounds. By systematically modifying the structure of this compound in silico and calculating the corresponding changes in binding affinity or other properties, a theoretical SAR can be established. This provides a rationale for the observed activities of existing compounds and guides the design of new ones with improved properties.
Correlation of Electronic and Structural Parameters with Activity
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine a variety of electronic and structural parameters for this compound. These parameters can then be correlated with its biological activity. For example, the distribution of electrostatic potential on the molecular surface can indicate regions that are favorable for electrophilic or nucleophilic attack, which can be crucial for covalent bond formation with a target or for non-covalent interactions.
Key parameters that are often correlated with activity include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of the molecule, respectively.
Molecular Electrostatic Potential (MEP): This helps in identifying the regions of the molecule that are rich or poor in electrons, which is important for understanding intermolecular interactions.
A hypothetical quantitative structure-activity relationship (QSAR) study might reveal a correlation between the electrostatic potential around the fluorine atom and the antifungal activity of a series of analogs, as suggested by studies on similar fluorinated quinolines nih.govresearchgate.net.
| Compound | Electrostatic Potential at F (a.u.) | Predicted Activity (IC50, µM) |
|---|---|---|
| This compound | -0.05 | 15.2 |
| 8-Chloro-2,4-dimethylquinoline | -0.03 | 25.8 |
| 8-Bromo-2,4-dimethylquinoline | -0.02 | 32.1 |
Impact of Substituent Patterns on Reactivity
Computational studies can effectively model the impact of different substituent patterns on the reactivity and, consequently, the biological activity of the quinoline scaffold. For this compound, theoretical modifications could involve altering the substituents at various positions of the quinoline ring and observing the effects on its electronic properties and interactions with a target.
For instance, replacing the methyl groups at positions 2 and 4 with other functional groups (e.g., trifluoromethyl, methoxy) would alter the steric and electronic profile of the molecule. Computational analysis could predict how these changes would affect the binding affinity. A study on related quinoline derivatives showed that the presence of an alkene group in a thioether side chain enhanced antifungal activity, a finding that could be explored computationally for this compound derivatives researchgate.net. Similarly, the introduction of a tert-butyl group in other fluorinated quinoline analogs has been shown to be beneficial for antifungal activity nih.govresearchgate.net. These examples highlight how computational modeling can systematically explore the chemical space around the this compound core to identify promising modifications.
Chemical Reactivity and Derivatization Pathways of 8 Fluoro 2,4 Dimethylquinoline
Electrophilic Substitution Reactions on the Quinoline (B57606) Ring
The reactivity of the 8-Fluoro-2,4-dimethylquinoline scaffold towards electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its substituents and the inherent reactivity of the quinoline ring system. The quinoline nucleus itself is electron-deficient, particularly the pyridine (B92270) ring, which deactivates it towards electrophilic attack compared to benzene (B151609).
The substituents on the carbocyclic ring—a fluorine atom at C8 and methyl groups at C2 and C4 (the latter being on the pyridine ring)—exert significant directing effects. wikipedia.org
Activating Groups: The methyl groups at C2 and C4 are electron-donating groups (EDGs) through an inductive effect, which activates the ring towards electrophiles. organicchemistrytutor.com Activating groups are typically ortho, para-directors. pressbooks.pub
Deactivating Group: The fluorine atom at C8 is an electron-withdrawing group (EWG) via induction, making it a deactivating group. However, due to lone pair donation via resonance, halogens are known to be ortho, para-directors. wikipedia.orgyoutube.com
Considering these competing influences, electrophilic attack is most likely to occur on the carbocyclic (benzene) ring, which is relatively more electron-rich than the deactivated pyridine ring. The C5 and C7 positions are ortho and para to the activating influence of the C4-methyl group (via the quinoline system) and are also influenced by the directing effect of the C8-fluoro substituent. The C5 position is ortho to the fluorine atom, while the C7 position is para. Therefore, electrophilic substitution, such as nitration or halogenation, would be predicted to yield a mixture of 5- and 7-substituted products. The precise ratio of these isomers would depend on the specific reaction conditions and the steric hindrance posed by the adjacent groups. organicchemistrytutor.com
Nucleophilic Substitution Reactions Involving Fluorine or Other Halogens
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing this compound, primarily involving the displacement of the fluoride (B91410) at the C8 position. The SNAr mechanism is favored in aromatic systems that are electron-deficient and possess a good leaving group. libretexts.org The electron-withdrawing nature of the quinoline ring system sufficiently activates the ring, making it susceptible to attack by nucleophiles. youtube.com
The reaction proceeds via a two-step, addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of the electronegative nitrogen atom in the quinoline ring helps to stabilize this anionic intermediate. In the second step, the leaving group—fluoride—is eliminated, restoring the aromaticity of the ring. youtube.com
Contrary to SN1 and SN2 reactions, where iodide is the best halide leaving group, fluoride is often the best leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the target carbon more electrophilic. youtube.com A variety of nucleophiles can be employed to displace the C8-fluorine, enabling the introduction of diverse functional groups.
| Nucleophile | Reagent Example | Resulting Functional Group at C8 |
|---|---|---|
| Amine | Pyrrolidine, Morpholine | -NR2 (e.g., Pyrrolidin-1-yl) |
| Alkoxide | Sodium Methoxide (NaOMe) | -OCH3 (Methoxy) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh (Phenylthio) |
| Hydroxide | Sodium Hydroxide (NaOH) | -OH (Hydroxy) |
| Azide | Sodium Azide (NaN3) | -N3 (Azido) |
Cross-Coupling Reactions (e.g., Palladium-Catalyzed) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the advanced functionalization of the this compound core. jocpr.comresearchgate.net These reactions typically involve an organometallic reagent and an organic halide or triflate, and have become indispensable in pharmaceutical and materials chemistry. researchgate.netwikipedia.org
While reactions involving aryl chlorides, bromides, and iodides are common, the activation of C-F bonds is significantly more challenging due to the high bond strength. However, advancements in catalyst design, particularly the use of specialized ligands, have made the cross-coupling of fluoroarenes increasingly feasible. mdpi.com The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Several types of cross-coupling reactions could be applied to this compound or its halogenated derivatives:
Suzuki-Miyaura Coupling: Couples an organoboron reagent (boronic acid or ester) with the halide. This is widely used for creating biaryl linkages.
Sonogashira Coupling: Joins a terminal alkyne with the halide, useful for introducing alkynyl moieties.
Heck Coupling: Forms a C-C bond between the halide and an alkene.
Buchwald-Hartwig Amination: Creates a C-N bond between the halide and an amine.
These reactions allow for the introduction of a vast array of substituents at the C8 position, dramatically increasing molecular complexity.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Bond Formed | Introduced Moiety |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4 | C-C (sp2-sp2) | Aryl / Heteroaryl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl2(PPh3)2 / CuI | C-C (sp2-sp) | Alkynyl |
| Heck | Alkene (CH2=CHR) | Pd(OAc)2 | C-C (sp2-sp2) | Alkenyl |
| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3 / BINAP | C-N | Amino |
Oxidative Transformations
The this compound molecule presents several sites susceptible to oxidative transformations. The most common oxidative reaction for N-heterocycles like quinoline is the formation of the corresponding N-oxide. thieme-connect.de This transformation involves the oxidation of the nitrogen atom of the pyridine ring.
N-Oxidation: The lone pair of electrons on the quinoline nitrogen can be oxidized to form an N-O bond. This reaction is typically carried out using strong oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. thieme-connect.de Alternatively, catalytic systems like methyltrioxorhenium (MTO) with hydrogen peroxide (H₂O₂) can be employed, often providing higher yields and cleaner reactions. arkat-usa.org The resulting this compound N-oxide exhibits altered reactivity compared to the parent quinoline. The N-oxide functionality can act as an oxidant itself or modify the electronic properties of the ring, influencing subsequent substitution reactions. thieme-connect.denih.gov
Side-Chain Oxidation: The methyl groups at the C2 and C4 positions are also potential sites for oxidation. Under strong oxidative conditions, alkyl side chains on aromatic rings can be oxidized to carboxylic acids. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) could potentially convert one or both methyl groups into carboxylic acid functionalities, yielding quinoline-2,4-dicarboxylic acid derivatives. The specific outcome would depend on the strength of the oxidant and the reaction conditions.
Strategies for Scaffold Decoration and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space efficiently, often for the purpose of drug discovery. cam.ac.ukcam.ac.uk The this compound scaffold is an excellent starting point for a DOS campaign due to its multiple, orthogonally reactive sites. acs.org
This compound can serve as a key "branch-point intermediate," where different reaction pathways can be applied to rapidly generate a library of analogs with varied skeletons and appendages. cam.ac.uk A typical DOS strategy using this scaffold would involve a divergent synthesis approach: nih.gov
Initial Functionalization: A portion of the starting material could undergo nucleophilic aromatic substitution at the C8 position, introducing a range of amines, ethers, or thioethers as described in section 5.2.
Parallel Functionalization: Another portion of the starting material could be subjected to palladium-catalyzed cross-coupling reactions (section 5.3) to introduce aryl, alkynyl, or other carbon-based substituents at the C8 position.
Further Derivatization: The products from these initial steps can be further modified. For example, N-oxidation (section 5.4) could be performed on various derivatives to add another layer of diversity. If the methyl groups are oxidized to carboxylic acids, they can then be converted to a wide array of amides or esters.
Emerging Research Directions and Future Perspectives in 8 Fluoro 2,4 Dimethylquinoline Research
Exploration of Green Chemistry Principles in Synthesis
The synthesis of quinoline (B57606) derivatives is progressively moving away from classical methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. nih.govacs.org The future of 8-fluoro-2,4-dimethylquinoline synthesis lies in the adoption of green chemistry principles, which prioritize environmental and economic sustainability. researchgate.netbenthamdirect.com This paradigm shift focuses on minimizing waste, reducing energy consumption, and utilizing eco-friendly solvents and catalysts. bohrium.comnih.gov
Recent advancements have highlighted several effective green strategies for quinoline synthesis that are applicable to fluorinated analogs:
Green Solvents: The use of environmentally benign solvents like water and ethanol (B145695) is a key focus, replacing traditional volatile organic compounds. bohrium.com
Alternative Energy Sources: Microwave irradiation and ultrasound are being employed to accelerate reaction times and improve energy efficiency compared to conventional heating methods. nih.govbenthamdirect.com
Novel Catalysts: Research is exploring the use of recyclable and non-toxic catalysts, such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and polymer-supported sulphonic acids, to drive reactions efficiently under milder conditions. researchgate.netbohrium.comasianpubs.org Catalyst-free techniques are also gaining traction. bohrium.com
The adoption of these green protocols for the synthesis of this compound and related compounds is not only environmentally responsible but also offers significant advantages in terms of operational simplicity and cost-effectiveness. acs.orgasianpubs.org
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Quinoline Derivatives
| Feature | Conventional Synthesis Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often hazardous organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions bohrium.comnih.gov |
| Catalysts | Stoichiometric amounts of hazardous acids/bases | Recyclable, non-toxic catalysts (e.g., p-TSA, Fe3O4 NPs) bohrium.comnih.gov |
| Energy | High temperatures, long reaction times | Microwave irradiation, ultrasound for increased efficiency nih.govbenthamdirect.com |
| Waste | Significant byproduct generation | Minimized waste through one-pot reactions and high atom economy researchgate.net |
| Conditions | Harsh, often requiring high pressure | Milder reaction conditions asianpubs.org |
Advanced Computational Design and Predictive Modeling
In silico methodologies are becoming indispensable tools in chemical research, enabling the rational design and prediction of properties for new molecules before their synthesis. tandfonline.com For this compound, advanced computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are pivotal. mdpi.comnih.gov These methods establish a correlation between the three-dimensional structure of quinoline derivatives and their physicochemical or biological activities. mdpi.combiointerfaceresearch.com
Computational approaches offer several key advantages:
Predictive Power: Robust QSAR models can accurately predict the properties of novel, unsynthesized this compound analogs, guiding synthetic efforts toward compounds with desired characteristics. nih.gov
Mechanistic Insights: CoMFA and CoMSIA contour maps provide detailed information about how steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence a molecule's activity, allowing for targeted structural modifications. nih.gov
Virtual Screening: Large virtual libraries of quinoline derivatives can be rapidly screened to identify promising candidates for specific applications, significantly accelerating the discovery process. nih.gov
For instance, 3D-QSAR models built on existing quinoline derivatives have demonstrated high predictive ability, with strong correlation coefficients (R²) and cross-validated correlation coefficients (Q²) indicating their reliability. mdpi.combiointerfaceresearch.com By applying these predictive models, researchers can strategically modify the this compound scaffold to enhance specific properties, such as receptor binding affinity or photophysical characteristics. researchgate.net
Table 2: Key Computational Techniques in Quinoline Derivative Design
| Technique | Principle | Application in this compound Research |
|---|---|---|
| 3D-QSAR | Correlates 3D molecular properties with biological activity or chemical properties. | Designing new analogs with enhanced activity based on predictive models. biointerfaceresearch.com |
| CoMFA | Analyzes steric and electrostatic fields around a molecule to predict activity. | Identifying key structural regions for modification to improve desired properties. mdpi.com |
| CoMSIA | Extends CoMFA by including hydrophobic, hydrogen-bond donor, and acceptor fields. | Providing a more detailed understanding of structure-property relationships to guide rational design. nih.gov |
| Molecular Docking | Simulates the interaction between a ligand and a target receptor or enzyme. | Characterizing binding modes and predicting the stability of ligand-receptor complexes. biointerfaceresearch.comnih.gov |
Development of Novel Fluorinated Quinoline Scaffolds with Tunable Properties
The core structure of this compound serves as an excellent starting point for the development of novel fluorinated quinoline scaffolds with precisely tuned properties. The strategic introduction of fluorine atoms or fluorinated groups into the quinoline ring system is a well-established method for modulating a molecule's electronic properties, metabolic stability, and lipophilicity. acs.org
Future research will focus on creating highly modular quinoline-based structures. This "scaffold" approach involves designing a core molecule with distinct domains that can be easily and independently functionalized. nih.gov This strategy allows for:
Tunable Photophysical Properties: By making systematic modifications, such as adding electron-donating or electron-withdrawing groups at specific positions, the absorption and emission wavelengths of the quinoline scaffold can be predictably altered. nih.govnih.gov
Combinatorial Development: The use of regioselective cross-coupling reactions enables the rapid, combinatorial synthesis of diverse libraries of fluorinated quinoline derivatives from a common precursor. nih.gov
Enhanced Functionality: Hybridizing the fluorinated quinoline scaffold with other heterocyclic moieties like pyrazole (B372694) or indole (B1671886) can significantly improve its target-specific bioactivity or material properties. researchgate.netbohrium.com
This rational design approach transforms the quinoline core into a versatile platform for creating a wide range of functional molecules, where properties can be fine-tuned for specific applications in medicine, electronics, or sensor technology. nih.govnih.gov
Applications in Materials Science (e.g., liquid crystals, fluorescent probes)
The unique structural and electronic properties of fluorinated quinolines make them highly attractive candidates for applications in advanced materials science. guidechem.com
Liquid Crystals: The rigid, planar structure of the quinoline ring is a key feature for designing liquid crystalline materials. tandfonline.com Research has shown that 2-arylquinoline derivatives can form nematic mesophases, which are characterized by greater thermal stability compared to analogous Schiff bases. tandfonline.com The inherent rigidity of the quinoline core contributes to the stability of the liquid crystal phase. tandfonline.com By modifying the substituents on the this compound scaffold, it may be possible to create novel liquid crystals with specific melting points and broad nematic ranges, making them suitable for applications in electro-optic devices. tandfonline.comtandfonline.com
Fluorescent Probes: Quinoline derivatives are a cornerstone in the development of fluorescent sensors and probes due to their inherent fluorescence and the sensitivity of their emission to the local environment. nih.govresearchgate.net The nitrogen atom in the quinoline ring can act as a site for monitoring interactions with target molecules, leading to changes in fluorescence. nih.gov
Key research directions for this compound-based probes include:
Bioimaging: Developing small-molecule probes for live-cell imaging, where the fluorophore's emission can report on intracellular parameters like pH or the presence of specific ions like Zn²⁺. nih.govacs.org
Chemosensors: Designing probes that exhibit a selective fluorescent response (e.g., "turn-on" fluorescence) upon binding to specific metal ions or other analytes. nih.gov
Two-Photon Microscopy: Engineering quinoline-based fluorophores with large two-photon absorption cross-sections, enabling deeper tissue imaging with reduced photodamage, as has been demonstrated for nitric oxide detection. acs.org
The fluorine substituent in this compound can further enhance these properties by influencing the molecule's quantum yield, photostability, and electronic transitions, making it a promising platform for creating next-generation fluorescent materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
